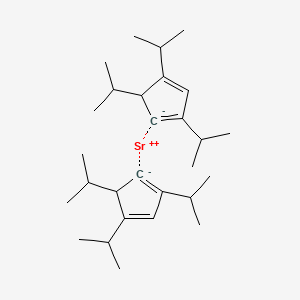

Bis(1,2,4-tri-isopropylcylopentadienyl)strontium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(1,2,4-tri-isopropylcylopentadienyl)strontium is an organometallic compound . It is one of the Strontium alkylcyclopentadienyls . These products are applied as CVD/ALD precursors for the growth of corresponding metal-containing films, due to their volatility and having high enough vapor pressure .

Molecular Structure Analysis

The molecular formula of this compound is C28H46Sr . The compound has a molecular weight of 470.3 g/mol . The InChI string representation of its structure isInChI=1S/2C14H23.Sr/c2*1-9(2)12-7-13(10(3)4)14(8-12)11(5)6;/h2*7,9-11,14H,1-6H3;/q2*-1;+2 . Chemical Reactions Analysis

This compound is used as a precursor in CVD/ALD processes for the growth of metal-containing films . The specific chemical reactions involved in these processes can vary widely and are often proprietary to the specific application or manufacturing process.Physical and Chemical Properties Analysis

This compound is a light-yellow oily liquid . It has a molecular weight of 470.29 g/mol . The compound is sensitive to air and moisture, and it should be stored in a cold place .Wissenschaftliche Forschungsanwendungen

Atomic Layer Deposition (ALD)

Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is a key precursor for atomic layer deposition, a process used to deposit thin films of materials with high precision. This compound has been specifically utilized in the atomic layer deposition of strontium titanate thin films, which are promising insulator materials in resistance switching random access memories. The preparation of strontium titanate thin films involves the use of this compound at elevated temperatures to achieve layers with optimal stoichiometry and minimal contamination. The research indicates significant carbon contamination in the deposited films, albeit with no detection of nitrogen, suggesting the decomposition reactions of bis(1,2,4-tri-isopropylcyclopentadienyl)strontium under the conditions used for deposition (Rentrop et al., 2014).

Safety and Hazards

Bis(1,2,4-tri-isopropylcylopentadienyl)strontium is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing aerosols/mists/sprays/vapors/gases, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Bis(1,2,4-tri-isopropylcylopentadienyl)strontium is a type of strontium alkylcyclopentadienyl . The primary targets of this compound are metal-containing films . These films are used in various applications, including the production of semiconductors and other electronic devices.

Mode of Action

The compound interacts with its targets through a process known as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) . In these processes, the compound is vaporized and then deposited onto a substrate, where it reacts to form a thin film of the desired metal.

Biochemical Pathways

Instead, it undergoes physical and chemical transformations to deposit strontium-containing films on substrates .

Pharmacokinetics

It’s known that the compound is sensitive to air and moisture, and it should be stored in a cold environment .

Result of Action

The result of the action of this compound is the formation of high-quality metal-containing films . These films are essential components in various electronic devices, including semiconductors, sensors, and solar cells.

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. The compound is sensitive to air and moisture, which can affect its stability and reactivity . Additionally, the temperature and pressure conditions during the CVD/ALD process can significantly impact the quality of the resulting films .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Bis(1,2,4-tri-isopropylcylopentadienyl)strontium can be achieved through a metathesis reaction between strontium chloride and the sodium salt of Bis(1,2,4-tri-isopropylcylopentadienyl).", "Starting Materials": [ "Strontium chloride", "Sodium Bis(1,2,4-tri-isopropylcylopentadienyl)" ], "Reaction": [ "Dissolve strontium chloride in tetrahydrofuran (THF)", "Add sodium Bis(1,2,4-tri-isopropylcylopentadienyl) to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with THF", "Dry the product under vacuum" ] } | |

CAS-Nummer |

147658-82-0 |

Molekularformel |

C28H46Sr |

Molekulargewicht |

470.3 g/mol |

IUPAC-Name |

strontium;1,3,5-tri(propan-2-yl)cyclopenta-1,3-diene |

InChI |

InChI=1S/2C14H23.Sr/c2*1-9(2)12-7-13(10(3)4)14(8-12)11(5)6;/h2*7-11H,1-6H3;/q2*-1;+2 |

InChI-Schlüssel |

HOLVNQUBBYGJFH-UHFFFAOYSA-N |

SMILES |

CC(C)C1[C-]=C(C=C1C(C)C)C(C)C.CC(C)C1[C-]=C(C=C1C(C)C)C(C)C.[Sr+2] |

Kanonische SMILES |

CC(C)[C-]1C=C(C=C1C(C)C)C(C)C.CC(C)[C-]1C=C(C=C1C(C)C)C(C)C.[Sr+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)